

## The Multifaceted Role of HSP70 in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KU-177    |           |
| Cat. No.:            | B12402910 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Heat shock protein 70 (HSP70) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis. Under normal physiological conditions, its expression is relatively low. However, in the tumor microenvironment, characterized by stressors such as hypoxia, nutrient deprivation, and acidosis, HSP70 expression is significantly upregulated. This overexpression is not merely a stress response but an active contribution to cancer progression. HSP70's pro-tumorigenic functions are multifaceted, spanning the inhibition of apoptosis, deregulation of the cell cycle, and promotion of angiogenesis, invasion, and metastasis. Consequently, HSP70 has emerged as a critical target for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the core biological functions of HSP70 in cancer, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development in this field.

# Data Presentation: HSP70 Expression and Prognostic Significance in Cancer

The overexpression of HSP70 is a common feature across a wide range of human cancers and often correlates with poor prognosis and resistance to therapy.[1][2] The following tables



summarize quantitative data on HSP70 expression levels and their clinical significance in various cancer types.

Table 1: Serum HSP70 Levels in Cancer Patients vs. Healthy Controls

| Cancer<br>Type                                   | Patient<br>Cohort Size | Mean<br>Serum<br>HSP70<br>(ng/mL) -<br>Patients | Mean Serum HSP70 (ng/mL) - Healthy Controls | P-value    | Reference |
|--------------------------------------------------|------------------------|-------------------------------------------------|---------------------------------------------|------------|-----------|
| Breast<br>Cancer                                 | 45                     | 5.98 ± 2.05                                     | 1.49 ± 0.47                                 | p = 0.001  | [3][4]    |
| Non-Small<br>Cell Lung<br>Cancer                 | 113                    | 238.2                                           | 35.06                                       | < 0.0001   | [5]       |
| Metastatic Castration- Resistant Prostate Cancer | 16                     | 272.8 ± 433.7                                   | 35.5 ± 41.7                                 | p < 0.0001 | [6]       |
| Endometrial<br>Carcinoma                         | 3                      | 524.0 ± 578.3                                   | 35.5 ± 41.7                                 | p < 0.01   | [6]       |
| Head and<br>Neck<br>Carcinoma                    | 24                     | 196.4 ± 300.8                                   | 35.5 ± 41.7                                 | p < 0.001  | [6]       |

Table 2: HSP70 Expression in Tumor Tissues and Correlation with Clinicopathological Features



| Cancer<br>Type                  | Patient<br>Cohort Size | Method               | Key<br>Quantitative<br>Findings                                                     | Correlation<br>with<br>Prognosis                                        | Reference |
|---------------------------------|------------------------|----------------------|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| Breast<br>Cancer                | 154                    | IHC, qRT-<br>PCR     | 83% of<br>tumors<br>showed<br>HSP70-2<br>overexpressi<br>on.                        | High expression associated with poor prognosis.                         | [7][8]    |
| Breast<br>Cancer                | 53                     | Western Blot,<br>IHC | Mean Hsp70 expression significantly higher in tumor vs. normal tissue (p=0.0033).   | Negative association with metastasis (r² = -0.309; p = 0.05).           | [9]       |
| Hepatocellula<br>r Carcinoma    | N/A (TCGA)             | mRNA<br>analysis     | HSPA4/13/14<br>overexpresse<br>d >2-fold in<br>tumors<br>(p<1.9E-49).               | High expression of several HSP70s associated with poor prognosis.       | [10]      |
| Epithelial<br>Ovarian<br>Cancer | 86                     | qRT-PCR,<br>IHC      | HSP70 expression significantly higher in chemotherap y-resistant patients (p=0.02). | High expression is an independent predictor of poorer clinical outcome. | [11]      |



| Colorectal<br>Cancer                       | 2269 (meta-<br>analysis) | IHC        | Overexpressi on associated with poor overall survival (HR 0.65) and disease-free survival. | High<br>expression<br>predicts poor<br>survival.                                 | [12][13] |
|--------------------------------------------|--------------------------|------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|----------|
| Lung Cancer                                | 346                      | Genotyping | High serum HSPA (HSP70) level predicted unfavorable survival in SCLC patients.             | Polymorphis<br>ms in HSPB1<br>(HSP27)<br>associated<br>with overall<br>survival. | [14]     |
| Dedifferentiat<br>ed<br>Chondrosarc<br>oma | 29                       | IHC        | Higher cytoplasmic HSP70 expression in the dedifferentiat ed component (p=0.003).          | N/A                                                                              | [15]     |

Table 3: IC50 Values of HSP70 Inhibitors in Cancer Cell Lines



| Inhibitor  | Cell Line | Cancer Type            | IC50 Value    | Reference |
|------------|-----------|------------------------|---------------|-----------|
| VER-155008 | H3122     | Lung<br>Adenocarcinoma | >50 μM        | [16]      |
| VER-155008 | A549      | Lung<br>Adenocarcinoma | >50 μM        | [16]      |
| VER-155008 | H1437     | Lung<br>Adenocarcinoma | >50 μM        | [16]      |
| VER-155008 | HCC827    | Lung<br>Adenocarcinoma | >50 μM        | [16]      |
| Compound 3 | A2058     | Melanoma               | 17.6 ± 0.1 μM | [17]      |
| Compound 1 | MeWo      | Melanoma               | 14.5 ± 1.8 μM | [17]      |

# Core Biological Functions of HSP70 in Cancer Progression Inhibition of Apoptosis

A fundamental hallmark of cancer is the evasion of programmed cell death, or apoptosis. HSP70 is a potent anti-apoptotic protein that interferes with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[18][19]

- Intrinsic Pathway Inhibition: HSP70 can prevent the release of cytochrome c from the mitochondria by inhibiting the pro-apoptotic protein Bax.[20] It also directly interacts with the Apoptotic Protease-Activating Factor 1 (Apaf-1), preventing the formation of the apoptosome, a key complex for the activation of caspase-9.[20][21] This interaction with Apaf-1 is a critical mechanism by which HSP70 suppresses caspase activation.[20][21] Furthermore, HSP70 can inhibit the activity of caspase-3, a major executioner caspase, and can also neutralize the apoptosis-inducing factor (AIF), a key player in caspase-independent apoptosis.[19][20]
- Extrinsic Pathway Inhibition: HSP70 can interfere with the signaling cascade initiated by death receptors such as Tumor Necrosis Factor Receptor (TNFR). It achieves this by



inhibiting the activation of downstream signaling molecules like c-Jun N-terminal kinase (JNK) and p38 MAPK.[19]



Click to download full resolution via product page

Caption: HSP70 inhibits both intrinsic and extrinsic apoptotic pathways.

### **Cell Cycle Regulation**

Uncontrolled cell proliferation is another cornerstone of cancer, and HSP70 contributes to this by influencing key regulators of the cell cycle. Depletion of HSP70 has been shown to induce cell cycle arrest, particularly at the G2/M phase, and can trigger cellular senescence.[2] HSP70 can regulate the expression and stability of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. For instance, downregulation of HSP70-2 has been associated with reduced expression of cyclins and CDKs, and an enhanced expression of CDK inhibitors.[7][8]

### **Promotion of Angiogenesis**

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. HSP70 promotes angiogenesis through several mechanisms. It can stabilize the Hypoxia-Inducible Factor-1 alpha (HIF- $1\alpha$ ), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular



Endothelial Growth Factor (VEGF).[15] Extracellular HSP70 can also directly stimulate endothelial cells to promote tube formation.[15]



Click to download full resolution via product page

Caption: HSP70 promotes angiogenesis via HIF-1 $\alpha$  stabilization and extracellular signaling.



### **Enhancement of Invasion and Metastasis**

The spread of cancer cells to distant organs, known as metastasis, is the primary cause of cancer-related mortality. HSP70 plays a significant role in this process by promoting cell motility, invasion, and the epithelial-mesenchymal transition (EMT).[22]

- Cell Motility and Invasion: HSP70 can enhance cell motility by interacting with proteins
  involved in cytoskeletal rearrangements. It also promotes the expression and activity of
  matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing
  cancer cells to invade surrounding tissues.[23]
- Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal-like.
   HSP70 can promote EMT by upregulating the expression of mesenchymal markers and downregulating epithelial markers.



Click to download full resolution via product page

Caption: HSP70 promotes metastasis through EMT, invasion, and increased motility.



### **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to investigate the functions of HSP70 in cancer research.

### **Western Blot Analysis for HSP70 Expression**

This protocol outlines the steps for detecting HSP70 protein levels in cell lysates.

- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
  - Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
  - Separate the proteins on a 10% SDS-polyacrylamide gel.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against HSP70 (e.g., 1:1000 dilution)
     overnight at 4°C.



- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  - Quantify band intensities using densitometry software.



Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of HSP70 expression.

### Immunohistochemistry (IHC) for HSP70 in Tumor Tissues

This protocol details the detection and localization of HSP70 in paraffin-embedded tumor tissues.

- Tissue Preparation:
  - Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
- · Antigen Retrieval:
  - Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.



- Block non-specific binding sites with a protein block solution.
- Incubate with a primary antibody against HSP70 overnight at 4°C.
- Incubate with a biotinylated secondary antibody.
- Incubate with a streptavidin-HRP complex.
- Develop the signal with a DAB chromogen substrate.
- Counterstain with hematoxylin.
- Analysis:
  - Dehydrate the sections, clear in xylene, and mount.
  - Score the staining intensity and percentage of positive cells under a microscope.

### **MTT Assay for Cell Viability**

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

- Cell Seeding:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment:
  - Treat the cells with varying concentrations of an HSP70 inhibitor or other test compounds for 24-72 hours.
- MTT Incubation:
  - Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization:



- Remove the medium and add DMSO or another solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as a percentage of the untreated control.

### **Transwell Invasion Assay**

This assay assesses the invasive potential of cancer cells.

- Chamber Preparation:
  - Coat the upper surface of an 8 μm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.
- · Cell Seeding:
  - Seed cancer cells in serum-free medium in the upper chamber.
- Chemoattractant:
  - Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation:
  - Incubate for 24-48 hours to allow for cell invasion.
- Analysis:
  - Remove non-invading cells from the upper surface of the membrane with a cotton swab.
  - Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
  - Count the number of invading cells in several microscopic fields.

### **Tube Formation Assay for Angiogenesis**



This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures.

- Plate Coating:
  - Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.
- Cell Seeding:
  - Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
- Treatment:
  - Treat the cells with conditioned medium from cancer cells with modulated HSP70 expression or with recombinant HSP70.
- Incubation:
  - Incubate for 4-18 hours to allow for tube formation.
- Analysis:
  - Visualize and photograph the tube-like structures using a microscope.
  - Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

### Conclusion

HSP70 is a key player in the progression of numerous cancers, contributing to their survival, growth, and spread. Its multifaceted roles in inhibiting apoptosis, promoting cell cycle progression, stimulating angiogenesis, and enhancing invasion and metastasis make it an attractive and critical target for the development of novel cancer therapies. A thorough understanding of its biological functions and the signaling pathways it regulates, supported by robust experimental methodologies, is essential for advancing research and translating these findings into effective clinical strategies. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to targeting HSP70 in the fight against cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Hsp70 in cancer: back to the future PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complex Function of Hsp70 in Metastatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated Serum Levels of Heat Shock Protein 70 Are Associated with Breast Cancer [jstage.jst.go.jp]
- 4. (PDF) Elevated serum levels of heat shock protein 70 are associated with breast cancer.
   (2015) | Meral Gunaldi | 30 Citations [scispace.com]
- 5. Elevated Levels of Circulating Hsp70 and an Increased Prevalence of CD94+/CD69+ NK Cells Is Predictive for Advanced Stage Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp70—A Universal Biomarker for Predicting Therapeutic Failure in Human Female Cancers and a Target for CTC Isolation in Advanced Cancers | MDPI [mdpi.com]
- 7. Heat shock protein 70-2 (HSP70-2) overexpression in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat shock protein 70-2 (HSP70-2) overexpression in breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inducible heat shock protein 70 expression as a potential predictive marker of metastasis in breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The expression profiles and prognostic values of HSP70s in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HSP70 gene predicts prognosis and response to chemotherapy in epithelial ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prognostic Significance of Hsp70 in Patients with Colorectal Cancer Patients: A PRISMA-Compliant Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Frontiers | The Association Between Heat-Shock Protein Polymorphisms and Prognosis in Lung Cancer Patients Treated With Platinum-Based Chemotherapy [frontiersin.org]



- 15. Differential expression of angiogenesis markers HSP70, HSP90, VEGF and pERK1/2 in both components of dedifferentiated chondrosarcomas PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of the Human Hsc70 System by Small Ligands as a Potential Anticancer Approach PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inducible Hsp70 in the Regulation of Cancer Cell Survival: Analysis of Chaperone Induction, Expression and Activity PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | HSP70 and HSP90 in Cancer: Cytosolic, Endoplasmic Reticulum and Mitochondrial Chaperones of Tumorigenesis [frontiersin.org]
- 20. Heat Shock Protein 70 Inhibits Apoptosis in Cancer Cells Through Simultaneous and Independent Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Hsp70 Promotes SUMO of HIF-1α and Promotes Lung Cancer Invasion and Metastasis -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Role of HSP70 in Cancer Progression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402910#basic-biological-functions-of-hsp70-in-cancer-progression]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com